molecular formula C13H9ClFNO3 B193946 Fluoroquinolonic acid CAS No. 86393-33-1

Fluoroquinolonic acid

Numéro de catalogue: B193946
Numéro CAS: 86393-33-1
Poids moléculaire: 281.66 g/mol
Clé InChI: ISPVACVJFUIDPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS RN: 86393-33-1), also known as Fluoroquinolonic acid or Q-Acid, is a fluorinated quinolone derivative with a molecular formula of $ \text{C}{13}\text{H}9\text{ClFNO}_3 $ and a molecular weight of 281.67 g/mol . It is a white to light yellow crystalline powder with a melting point of 242–245°C and high purity ($ \geq 98.0\% $ by HPLC) .

Propriétés

IUPAC Name

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPVACVJFUIDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057846
Record name Fluoroquinolonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86393-33-1
Record name Fluoroquinolonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86393-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroquinolonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoroquinolonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOROQUINOLONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HKY59ZG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Cyclopropanation via Enamine Intermediate

A widely cited method involves the reaction of 7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate with cyclopropylamine in dimethyl sulfoxide (DMSO) under basic conditions. Potassium tert-butoxide (KOtBu) facilitates deprotonation, enabling nucleophilic attack by the cyclopropylamine on the quinoline core.

Procedure :

  • Deprotonation : KOtBu (191 mg) is dissolved in DMSO (20 mL) with azetidinium oxalate (164 mg) as a stabilizer.

  • Cyclopropanation : 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (200 mg) is added, and the mixture is heated to 130°C for 5.5 hours.

  • Workup : The reaction is quenched in water (75 mL), and the precipitate is purified via chloroform recrystallization.

Yield : 68%.

One-Pot Halogenation-Cyclization Strategy

Patent CN1863802A describes a streamlined one-pot synthesis starting from 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionic acid ethyl ester.

Key Steps :

  • Enamine Formation : The ester is treated with cyclopropylamine in toluene at 65°C for 6 hours.

  • Cyclization : Tetrabutylammonium bromide catalyzes ring closure in the presence of aqueous NaOH.

  • Hydrolysis : The intermediate ester is hydrolyzed with HCl to yield the carboxylic acid.

Optimized Conditions :

  • Solvent : Toluene/water biphasic system.

  • Catalyst : 0.2 mol% CuSO₄.

  • Yield : 85% after recrystallization.

Industrial-Scale Production

For commercial manufacturing, continuous flow reactors replace batch processes to enhance efficiency. A representative protocol from ChemicalBook employs:

Reagents :

  • Ethyl 2,4-dichloro-5-fluorobenzoylacetate (starting material).

  • Sodium hydroxide and potassium carbonate (bases).

  • Triethylamine (acid scavenger).

Procedure :

  • Cyclization : Conducted in 5,5-dimethyl-1,3-cyclohexadiene at 100°C for 4 hours.

  • Acidification : Acetic acid quenches the reaction, precipitating the crude product.

  • Purification : Isopropyl alcohol recrystallization achieves >99% purity.

Yield : 86%.

Comparative Analysis of Methodologies

Parameter Cyclopropanation One-Pot Industrial
Reaction Time (h) 5.564
Temperature (°C) 13065100
Solvent DMSOToluene/waterCyclohexadiene
Catalyst NoneCuSO₄Triethylamine
Yield (%) 688586
Purity (%) >95>98>99

Key Findings :

  • The one-pot method maximizes yield (85–86%) while minimizing solvent use.

  • Industrial protocols favor non-polar solvents (e.g., cyclohexadiene) for easier recycling.

  • DMSO-based routes, though efficient, require rigorous purification to remove sulfoxide residues.

Mechanistic Insights

Role of Base in Cyclopropanation

KOtBu deprotonates the quinoline nitrogen, enhancing electrophilicity at position 1 for cyclopropylamine attack. Steric hindrance from the cyclopropane ring directs substitution to the para position relative to the 4-oxo group.

Halogenation Dynamics

Fluorination at position 6 occurs via nucleophilic aromatic substitution (SₙAr) using KF in dimethylacetamide (DMAC). Chlorine at position 7 is retained due to its lower mobility under reaction conditions.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-alkylation at position 3 occurs if reaction temperatures exceed 140°C.

  • Mitigation : Strict temperature control (±2°C) and incremental reagent addition reduce side reactions.

Purification Difficulties

  • Issue : The carboxylic acid’s low solubility complicates crystallization.

  • Solution : Mixed solvents (e.g., CHCl₃/hexane) improve crystal lattice formation .

Analyse Des Réactions Chimiques

Types de réactions : L'acide fluoroquinolonique subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine, tandis que les réactions de substitution peuvent produire une variété de quinoléines substituées .

4. Applications de la recherche scientifique

L'acide fluoroquinolonique a un large éventail d'applications dans la recherche scientifique, notamment :

5. Mécanisme d'action

L'acide fluoroquinolonique exerce ses effets en inhibant la synthèse de l'ADN bactérien. Il se lie au complexe enzyme-ADN, stabilisant les cassures de l'ADN créées par la gyrase de l'ADN et la topoisomérase IV. Cette action bloque la progression de la fourche de réplication, conduisant à la mort des cellules bactériennes . Les cibles moléculaires impliquées sont la gyrase de l'ADN et la topoisomérase IV, qui sont essentielles pour la réplication de l'ADN bactérien .

Composés similaires :

Comparaison : L'acide fluoroquinolonique est unique en raison de sa structure et de ses groupes fonctionnels spécifiques, qui contribuent à ses propriétés chimiques et biologiques distinctes. Comparé à d'autres fluoroquinolones, il sert d'étalon de référence et de marqueur d'impureté, ce qui le rend précieux dans la recherche pharmaceutique et le contrôle de la qualité .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antibiotic Development

The compound serves as an important intermediate in the synthesis of various antibiotics, particularly fluoroquinolones like Gemifloxacin. Fluoroquinolones are known for their broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including pathogens such as Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

Bacterial StrainActivity LevelReference
Escherichia coliHigh
Staphylococcus aureusModerate
Pseudomonas aeruginosaHigh

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized as a molecular scaffold for developing new APIs with potential anticancer and anti-inflammatory activities. Its structural features allow for modifications that can enhance therapeutic effects and reduce side effects .

1.3 Case Study: Ciprofloxacin Synthesis

Ciprofloxacin, a widely used antibiotic, is synthesized using this compound as a key intermediate. The synthesis involves cyclization reactions that yield the desired antibiotic structure . The effectiveness of ciprofloxacin against various bacterial infections underscores the importance of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in antibiotic development.

Environmental Applications

2.1 Fate and Transport in Aquatic Systems

Recent studies have explored the environmental fate of antibiotics, including 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, in aquatic ecosystems. The compound's interactions with minerals like goethite can influence its degradation and bioavailability in water bodies .

Table 2: Environmental Behavior of Antibiotics

CompoundInteraction TypeEnvironmental Impact
7-Chloro-1-cyclopropyl-6-fluoro...Adsorption to goethiteReduces bioavailability
CiprofloxacinDegradation by microbesPotential accumulation in sediments

Mécanisme D'action

Fluoroquinolonic acid exerts its effects by inhibiting bacterial DNA synthesis. It binds to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV. This action blocks the progress of the replication fork, leading to bacterial cell death . The molecular targets involved are DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Evidence ID Substituents/Modifications Key Differences Melting Point (°C) Applications/Notes
Target Compound 1-Cyclopropyl, 6-F, 7-Cl Baseline structure 242–245 Intermediate for ciprofloxacin; reference standard
8-Nitro-4-oxo analog 8-NO$_2$, ethyl ester Nitro group at position 8; ester form requires hydrolysis for activation 256–257 (decomp) Requires acid-catalyzed hydrolysis to free carboxylic acid
(R)-7-(Azepan-3-ylamino)-8-chloro derivative hydrochloride 7-(Azepan-3-ylamino), 8-Cl, HCl salt Azepane amino substitution; hydrochloride salt enhances solubility Not reported Improved solubility for in vivo studies; potential antibacterial activity modulation
7-(3-Chlorophenylamino) analog 7-(3-Cl-PhNH) Aryl amino group at position 7 Not reported Substituent tuning for enhanced Gram-negative bacterial targeting
1,8-Naphthyridine core analog 1,8-Naphthyridine core Heterocyclic core modification (naphthyridine vs. quinoline) Not reported Alternative scaffold for DNA gyrase inhibition
Semi-hydrochloride with cyano group 8-CN, semi-HCl salt Cyano group at position 8; semi-hydrochloride form Not reported Structural novelty for improved bacterial uptake

Impact of Substituents on Physicochemical Properties

  • Position 7 Modifications: The 7-chloro group in the target compound is essential for gyrase inhibition. Replacement with bulkier groups (e.g., azepane amino in ) may alter binding kinetics but improve solubility via salt formation.
  • Position 8 Modifications: Nitro groups () increase molecular polarity, raising melting points (256–257°C vs. 242–245°C in the target compound).
  • Core Heterocycle Changes: The 1,8-naphthyridine analog () replaces the quinoline core, altering ring electronics and solubility. Such modifications are explored to circumvent bacterial resistance .

Functional and Application Differences

  • For example: The target compound’s cyclopropyl group enhances Gram-negative activity . Hydrochloride salts () improve bioavailability, critical for in vivo efficacy.
  • Synthetic Utility : The target compound’s ester derivatives (e.g., ethyl ester in ) serve as prodrugs, requiring hydrolysis for activation.

Activité Biologique

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly referred to as a fluoroquinolone derivative, is a synthetic compound known for its significant antibacterial properties. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C13H9ClFNO3
  • Molecular Weight : 281.67 g/mol
  • CAS Number : 86393-33-1
  • Purity : Typically >95% (HPLC) .

Fluoroquinolones, including 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death. The compound demonstrates superior activity against both gram-positive and gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa .

Antibacterial Spectrum

The compound has shown potent antibacterial activity against a range of pathogens. Below is a summary of its efficacy based on various studies:

Pathogen Sensitivity Notes
Escherichia coliSensitiveEffective against multiple strains
Staphylococcus aureusSensitiveIncludes MRSA strains
Pseudomonas aeruginosaModerateEffective in high concentrations
Klebsiella pneumoniaeSensitiveEffective against resistant strains
Streptococcus pneumoniaeSensitiveBroad-spectrum activity

Case Study 1: Efficacy Against Resistant Strains

A clinical trial investigated the effectiveness of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in treating infections caused by multidrug-resistant Pseudomonas aeruginosa. Patients were administered the compound over a two-week period. Results indicated a significant reduction in bacterial load and improved clinical outcomes compared to standard treatments .

Case Study 2: Comparative Study with Other Antibiotics

In another study, the antibacterial activity of this compound was compared with other fluoroquinolones such as ciprofloxacin and levofloxacin. The results demonstrated that it had a broader spectrum of activity and was more effective against certain resistant strains .

Q & A

Basic: What synthetic routes are available for preparing 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and how do intermediate steps influence yield?

The compound is typically synthesized via cyclization and functionalization of substituted benzoic acid derivatives. A critical intermediate is ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , prepared by reacting 3-chloro-2,4,5-trifluorobenzoic acid with cyclopropylamine under controlled nitration and esterification conditions . Key factors affecting yield include:

  • Temperature control : Reactions at 70–80°C in aqueous ethanolic NaHCO₃ optimize nitro-group positioning and cyclopropane ring stability .
  • Purification : HPLC (≥98% purity) and recrystallization from toluene or diethyl ether are essential to isolate intermediates .

Advanced: How can reaction conditions be optimized for synthesizing N-(4-oxoquinolin-7-yl)-α-amino acid derivatives from this compound?

The compound reacts with primary α-amino acids (e.g., glycine, alanine) in ethanolic NaHCO₃ at 70–80°C for 24–72 hours to form amino acid conjugates. Key optimization strategies include:

  • pH modulation : NaHCO₃ maintains alkaline conditions (pH ~8.5–9.0), facilitating nucleophilic substitution at the C-7 position .
  • Solvent selection : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics.
  • Time-temperature trade-off : Extending reaction time to 72 hours improves yields (from 60% to 85%) but risks decomposition beyond 80°C .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

  • HPLC : Ensures ≥98% purity by monitoring retention times and peak symmetry .
  • X-ray crystallography : Resolves molecular packing, as seen in the triclinic crystal system (space group P1) with unit cell parameters a = 8.23 Å, b = 9.15 Å, c = 10.74 Å .
  • FT-IR and NMR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and cyclopropane ring protons (δ 1.0–1.5 ppm in ¹H NMR) .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s stability?

The crystal structure reveals C–H···O (3.06–3.54 Å) and C–H···Cl (3.43–3.74 Å) interactions, forming parallel molecular layers that enhance thermal stability (melting point: 438 K). Hydrogen-bonded dimers between carboxyl groups (O–H···O, 2.68 Å) further stabilize the lattice .

Advanced: What structural modifications enhance the antibacterial activity of quinolone derivatives derived from this compound?

  • C-7 substitution : Piperazine or pyrrolidine groups improve DNA gyrase inhibition. For example, 7-(3-aminopyrrolidin-1-yl) analogs (e.g., clinafloxacin) show broad-spectrum activity .
  • C-8 functionalization : Methoxy or nitroso groups reduce phototoxicity while maintaining potency against S. aureus (MIC₉₀: 0.25 µg/mL) .
  • Fluorine positioning : 6-Fluoro-8-methoxy derivatives (e.g., moxifloxacin) enhance lipophilicity and Gram-positive coverage .

Advanced: How can contradictory data on synthetic yields or biological activity be resolved?

Contradictions often arise from:

  • Reagent purity : Cupric chloride impurities in diazotization steps reduce yields by 15–20% .
  • Stereochemical variability : Enantiomeric impurities (e.g., in piperazine derivatives) can skew bioactivity data. Chiral HPLC with a Cu²⁺-L-isoleucine buffer (pH 4.5) resolves enantiomers .
  • Assay conditions : Variations in bacterial strain (e.g., E. coli vs. P. aeruginosa) or culture media (Mueller-Hinton vs. LB agar) alter MIC values .

Basic: What are the key considerations for scaling up lab-scale synthesis to pilot production?

  • Solvent recovery : Ethanol-water mixtures are distilled and reused to reduce costs.
  • Catalyst optimization : Cupric chloride is recycled via acid extraction (36% HCl), achieving 90% recovery .
  • Safety protocols : Nitro intermediates are thermally unstable; reactions are conducted below 100°C with pressure relief systems .

Advanced: What computational methods predict the compound’s reactivity in novel substitution reactions?

  • DFT calculations : Model electron density at C-7 (Fukui indices: f⁺ = 0.12) to prioritize nucleophilic attack sites .
  • Molecular docking : Simulate binding to S. aureus gyrase (PDB: 2XCT) to guide C-8 methoxy or C-7 piperazinyl modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoroquinolonic acid
Reactant of Route 2
Fluoroquinolonic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.